molecular formula C26H25ClN2O5S B11643733 2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11643733
M. Wt: 513.0 g/mol
InChI Key: YMYASWAIUPJPLD-UHFFFAOYSA-N
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Description

2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl group: This step involves the coupling of the core structure with the desired substituent using suitable reagents and catalysts.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Omeprazole: A proton pump inhibitor with a similar benzimidazole structure.

    Vanillin: A simpler aromatic compound with methoxy and hydroxyl groups.

The uniqueness of 2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its complex structure and the combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C26H25ClN2O5S

Molecular Weight

513.0 g/mol

IUPAC Name

2-[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H25ClN2O5S/c1-31-16-6-5-7-17(14-16)33-10-11-34-23-19(27)12-15(13-20(23)32-2)24-28-25(30)22-18-8-3-4-9-21(18)35-26(22)29-24/h5-7,12-14H,3-4,8-11H2,1-2H3,(H,28,29,30)

InChI Key

YMYASWAIUPJPLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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